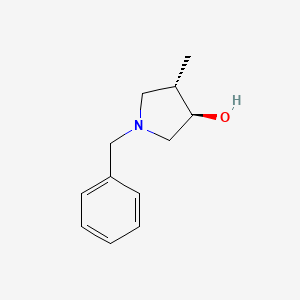

(3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol

説明

(3R,4S)-1-Benzyl-4-methylpyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a benzyl group at the 1-position, a methyl group at the 4-position, and a hydroxyl group at the 3-position. Its stereochemistry (3R,4S) is critical to its physicochemical and biological properties. The compound (CAS: 137172-64-6) has a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24 g/mol . It is frequently employed as a synthetic intermediate in medicinal chemistry and asymmetric catalysis due to its rigid pyrrolidine scaffold and stereochemical versatility.

特性

分子式 |

C12H17NO |

|---|---|

分子量 |

191.27 g/mol |

IUPAC名 |

(3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol |

InChI |

InChI=1S/C12H17NO/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3/t10-,12-/m0/s1 |

InChIキー |

NTDFIGIMQABQLD-JQWIXIFHSA-N |

異性体SMILES |

C[C@H]1CN(C[C@@H]1O)CC2=CC=CC=C2 |

正規SMILES |

CC1CN(CC1O)CC2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol typically involves the reaction of benzylamine with 4-methyl-3-pyrrolidone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of (3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions: (3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrrolidines.

科学的研究の応用

Chemistry: In chemistry, (3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

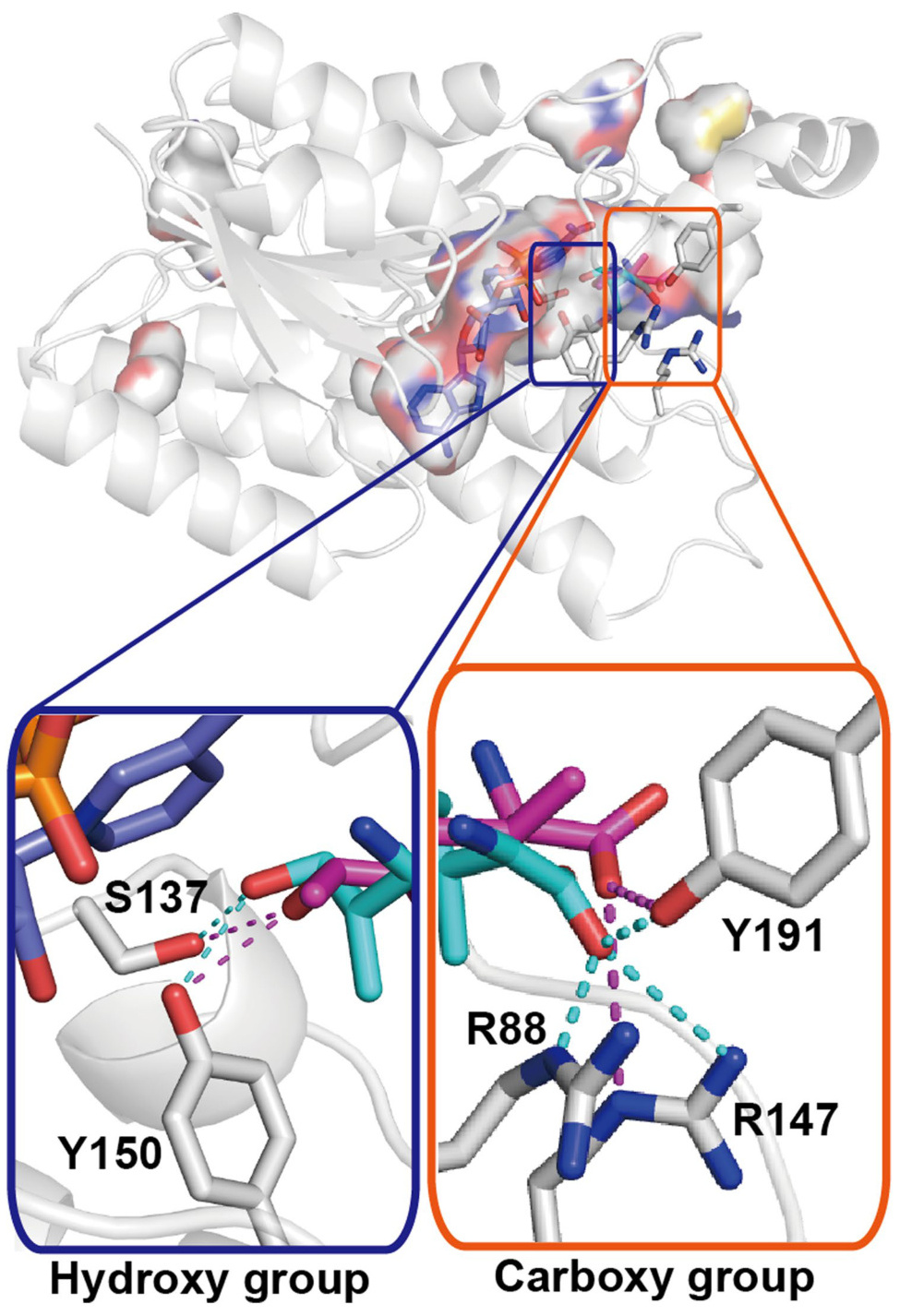

Biology: In biological research, the compound is used to study enzyme interactions and as a ligand in binding studies. It is also used in the development of new pharmaceuticals .

Medicine: In medicine, (3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific molecular pathways .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products .

作用機序

The mechanism of action of (3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

類似化合物との比較

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(3S,4R)-4-Benzylpyrrolidin-3-ol (CAS: 215922-83-1)

- Structural Features: Shares the same molecular formula (C₁₁H₁₅NO) and substituents (benzyl, hydroxyl) but differs in stereochemistry (3S,4R).

- Implications : The inversion of stereochemistry at positions 3 and 4 can alter hydrogen-bonding patterns, solubility, and receptor binding. For example, highlights how stereoisomers of 4-hydroxyisoleucine (4-HIL) exhibit distinct binding modes to enzymes due to stereochemical differences, underscoring the importance of configuration in biological activity .

(3S,4S)-1-Benzylpyrrolidine-3,4-diol

- Structural Features: Contains an additional hydroxyl group at the 4-position (C₁₁H₁₅NO₂).

- Implications: The diol structure enhances hydrophilicity and hydrogen-bonding capacity compared to the mono-ol target compound. notes its synthesis from L-tartaric acid, leveraging natural chiral templates for stereochemical control .

- Applications : Used in studies of glycosidase inhibitors due to its mimicry of sugar moieties.

Substituent Variations

5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a, 1b)

- Structural Features : Pyrrolidine core with phenylethyl and oxadiazole substituents. Compounds 1a (3S) and 1b (3R) differ in hydroxyl group configuration .

- Stereochemistry at the 3-position (R vs. S) modulates binding to viral targets, as seen in ’s comparison of 4-HIL diastereomers .

(3S,4S)-4-Methylpyrrolidin-3-ol (CAS: 1932344-84-7)

Functional Group Modifications

(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol Hydrochloride

- Structural Features : Hydroxymethyl and methyl groups with hydrochloride salt form.

- Implications : The hydrochloride salt enhances aqueous solubility, making it preferable for pharmaceutical formulations. Stereochemistry (3R,5S) influences its conformation in solution .

(3S,4S)-4-((R)-1-Phenylethylamino)-1-tosylpyrrolidin-3-ol (CAS: 1352503-86-6)

- Structural Features: Tosyl (sulfonyl) and phenylethylamino groups introduce steric bulk and basicity.

- Implications: The tosyl group improves stability against enzymatic degradation, while the amino group enables protonation at physiological pH .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Stereochemical Impact : demonstrates that diastereomers (e.g., 4-HIL) exhibit divergent enzyme-binding modes due to hydrogen-bonding and steric effects . This principle extends to pyrrolidine derivatives, where (3R,4S) vs. (3S,4R) configurations could modulate target engagement.

- Substituent Effects : Bulky groups (e.g., benzyl, tosyl) enhance lipophilicity and receptor affinity but may reduce metabolic stability. Conversely, polar groups (e.g., diols) improve solubility .

- Biological Activity : Oxadiazole-containing derivatives () highlight the role of heterocycles in antiviral drug design, though stereochemistry remains a key determinant of efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。